Cefpiramide is a semisynthetic cephalosporin antibiotic, classified as a third-generation cephalosporin. [, , ] Cefpiramide is known for its broad spectrum of antibacterial activity, particularly against Pseudomonas aeruginosa, a bacterium often implicated in serious infections. [, , , , ] Cefpiramide has been a subject of extensive scientific research, with investigations focusing on its pharmacokinetic properties, mechanism of action, and potential applications in various fields.
Cefpiramide can be synthesized through a multi-step process involving the reaction of D-a-(4-hydroxyl-6-methyl nicotinamide)-P-sodium hydroxyphenyl acetate and 7-amino-3-(1-methyl-1H-tetrazole-5-sulfomethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. [] The synthesis process involves the use of organic solvents, activating agents, alkaline catalysts, and silylation reagents. [] The reaction is carried out at specific temperatures, typically below -20°C. [] After completion of the reaction, the pH of the solution is adjusted to obtain Cefpiramide. []
Another synthesis method involves reacting Cefpiramide free acid with triethylamine, diethylamine, or diethylamine in an organic solvent at -10-40°C. [] The reaction mixture is then treated with a 10-15wt% sodium sulfocyanate acetone solution, and the pH is adjusted to 6-8. [] The resulting product is filtered and dried to obtain Cefpiramide sodium. []
Cefpiramide has been shown to undergo various chemical reactions, primarily related to its interaction with enzymes and other biological molecules. One prominent area of study involves Cefpiramide's interaction with beta-lactamases, enzymes produced by bacteria that can inactivate beta-lactam antibiotics. [, ] Research has shown that Cefpiramide exhibits stability against hydrolysis by various beta-lactamases and can even inhibit their activity. [, ]
Furthermore, studies have investigated Cefpiramide's chemical reactions in different biological environments, such as its interaction with glutathione S-transferases (GST) in rat liver cytosol. [] These studies suggest that GST plays a role in the biliary excretion of Cefpiramide, highlighting the importance of chemical reactions in its pharmacokinetics.
Cefpiramide, like other beta-lactam antibiotics, exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. [, ] It binds to penicillin-binding proteins (PBPs) located within the bacterial cell wall. [, ] This binding disrupts the cross-linking of peptidoglycans, essential components of the cell wall, leading to bacterial cell death. [, ] Cefpiramide's effectiveness against Pseudomonas aeruginosa is attributed to its ability to bind to specific PBPs in this bacterium, leading to its potent antibacterial action.
Studies have also investigated the potential influence of Cefpiramide's entry into bacterial cells on its activity. [] Research using permeability mutants of Escherichia coli suggests that the drug's entry may play a role in its overall efficacy. []
Cefpiramide is susceptible to degradation at high temperatures. [] Two solid states of Cefpiramide have been identified: a crystalline form and an amorphous form. [] The crystalline form has been shown to be more thermostable than the amorphous form. [] This difference in stability is attributed to the presence of crystal water molecules in the crystalline form. []
Studies have also evaluated the solubility of Cefpiramide sodium in various solvent mixtures, including ethanol + water and 2-propanol + water. [] These investigations have provided insights into the solubility characteristics of Cefpiramide, which are important for the development of pharmaceutical formulations.
Cefpiramide has been extensively studied in vitro to assess its activity against a wide range of bacteria, including drug-resistant strains. [, , , , ] These studies have demonstrated Cefpiramide's efficacy against Pseudomonas aeruginosa, including strains resistant to other antibiotics. [, , , ] Researchers have also investigated the synergistic effects of Cefpiramide in combination with other antibiotics, such as gentamicin and ciprofloxacin, against Pseudomonas aeruginosa infections. [, , ]
Numerous studies have investigated the pharmacokinetic properties of Cefpiramide in various animal models and humans. [, , , , , , , , , , , ] These studies have examined the absorption, distribution, metabolism, and excretion of Cefpiramide, providing valuable information for understanding its behavior in the body. Research has highlighted Cefpiramide's long plasma half-life, high biliary excretion, and penetration into specific extravascular fluids. [, , , , , , , , , , , ]
Scientists have explored the use of novel drug delivery systems for Cefpiramide, aiming to improve its therapeutic efficacy and reduce potential side effects. One such approach involves encapsulating Cefpiramide sodium into niosomes, microscopic vesicles composed of non-ionic surfactants. [] Studies have shown that niosomes can enhance the entrapment efficiency and control the release rate of Cefpiramide, potentially leading to improved drug delivery. [] Another area of research involves incorporating Cefpiramide sodium into lipidosomes, spherical vesicles made of lipids. [] These lipidosome formulations offer potential advantages for controlled drug release and targeted delivery. []
Several studies have examined the stability and compatibility of Cefpiramide with other drugs and solutions used in clinical settings. [, , , , ] These investigations are essential for ensuring the safe and effective co-administration of Cefpiramide with other medications. Research has assessed the stability of Cefpiramide in various infusion solutions, including those containing glucose, sodium chloride, and other drugs. [, , , , ]
Cefpiramide represents a significant milestone in the evolution of β-lactam antibiotics, developed as part of the third-generation cephalosporin cohort that emerged in response to growing antimicrobial resistance challenges. Historically, cephalosporins originated from the discovery of Cephalosporium mold by Italian scientist Giuseppe Brotzu in 1945, with the first therapeutic compound (cephalosporin C) isolated by Edward Abraham and Guy Newton in 1955 [1]. The structural refinement of this compound led to successive generations characterized by enhanced antimicrobial properties. Cefpiramide was specifically engineered during the 1980s as semisynthetic cephalosporin analogs were being developed to overcome limitations of earlier generations [1] [4].
Third-generation cephalosporins like cefpiramide exhibit distinct pharmacological advantages over their predecessors:
This strategic positioning within the cephalosporin classification reflects a deliberate effort to address emerging nosocomial pathogens during its development period, particularly targeting multidrug-resistant Gram-negative infections in hospitalized patients [4] [10].
Cefpiramide (chemical name: (6R,7R)-7-[(2R)-2-[(4-hydroxy-6-methylpyridin-3-yl)formamido]-2-(4-hydroxyphenyl)acetamido]-3-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid) exemplifies critical structure-activity refinements within the β-lactam class [7] [8]. Its molecular architecture incorporates several functional components that dictate pharmacological behavior:
Table 1: Structural Components of Cefpiramide and Their Functional Roles
Structural Element | Chemical Feature | Functional Significance |
---|---|---|
Core scaffold | 7-Aminocephalosporanic acid nucleus | Conserved β-lactam ring essential for penicillin-binding protein (PBP) inhibition |
C7 acylamido side chain | 4-hydroxy-6-methylnicotinamide group | Enhances Gram-negative penetration and β-lactamase stability |
C3’ position substitution | (1-methyltetrazol-5-yl)thiomethyl | Improves pharmacokinetic properties and antibacterial potency |
Dual ionizable groups | Carboxylate at C4; phenolic hydroxyl | Facilitates solubility and membrane interactions |
The bactericidal mechanism involves irreversible acylation of penicillin-binding proteins (PBPs), specifically inhibiting the transpeptidase enzymes responsible for peptidoglycan cross-linking in bacterial cell walls [1] [5]. This molecular targeting disrupts cell wall integrity, leading to osmotic lysis and cell death. Unlike earlier cephalosporins, cefpiramide’s C7 side chain configuration provides steric hindrance against β-lactamase enzymes while maintaining affinity for PBPs of Gram-negative bacteria [5] [10]. Notably, its binding to Pseudomonas aeruginosa PBP-1A and PBP-1B demonstrates a target-specific efficacy that underpins its anti-pseudomonal classification [8].
Functionally, cefpiramide exhibits concentration-dependent bactericidal activity consistent with β-lactam pharmacodynamics. Its structural configuration enables a "Trojan horse" penetration mechanism in Gram-negative pathogens, where hydrophilic properties facilitate transit through porin channels to access periplasmic PBPs [4] [10]. This penetration is further optimized in cefpiramide through balanced hydrophilicity-lipophilicity characteristics absent in earlier generations [1].
Cefpiramide’s regulatory journey reflects varied international acceptance since its initial development. The compound received:
Table 2: Global Regulatory Milestones for Cefpiramide
Year | Country/Region | Approval Status | Primary Indications |
---|---|---|---|
1989 | United States | FDA-approved (not commercialized) | Bacterial infections (general) |
Pre-1992 | Japan | Market authorization | Severe nosocomial infections |
1999 | China | Approved for sepsis | Complicated sepsis |
2004 | China | Expanded approvals | Burns, laryngitis, pharyngitis |
Despite these approvals, cefpiramide occupies a niche position in formularies. The Clinical and Laboratory Standards Institute (CLSI) maintains susceptibility testing interpretive criteria for cefpiramide, acknowledging its ongoing, though limited, clinical utility against specific pathogens [6]. Notably, several third-generation cephalosporins including cefoperazone, cefditoren, and ceftibuten have been discontinued in global markets, while cefpiramide persists in limited regions despite not being widely adopted in Western formularies [9]. This regulatory landscape underscores the compound’s specialized application as an anti-pseudomonal cephalosporin reserved for targeted infectious disease scenarios where its structural advantages align with local resistance patterns [1] [9].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8